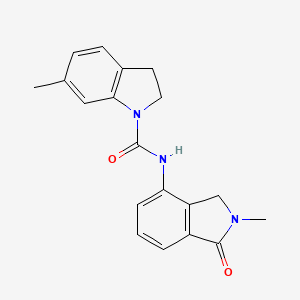![molecular formula C20H26N2O4 B7429898 N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide](/img/structure/B7429898.png)
N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide, also known as EMA401, is a small molecule drug that has been under investigation for its potential use in treating chronic pain. EMA401 is a non-opioid drug that is being developed as an alternative to traditional pain medications that have a high risk of addiction and abuse.
作用機序
N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide works by blocking the activity of a protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain and inflammation, and blocking its activity can reduce pain sensitivity.
Biochemical and Physiological Effects:
N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide has been shown to have a number of biochemical and physiological effects. It is thought to reduce the release of inflammatory molecules in the body, which can contribute to chronic pain. It may also reduce the activity of nerve cells that are involved in transmitting pain signals.
実験室実験の利点と制限
One advantage of using N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide in lab experiments is that it is a non-opioid drug, which makes it a safer alternative to traditional pain medications that have a high risk of addiction and abuse. However, one limitation is that N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide has only been tested in a limited number of clinical trials, so more research is needed to fully understand its potential benefits and limitations.
将来の方向性
There are several future directions for research on N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide. One area of interest is investigating its potential use in treating other types of chronic pain, such as fibromyalgia and chronic back pain. Another direction is investigating the potential use of N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide in combination with other pain medications to enhance its effectiveness. Finally, more research is needed to fully understand the long-term safety and effectiveness of N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide in treating chronic pain.
合成法
The synthesis of N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide involves several steps, including the reaction of 4-ethylphenol with ethylene oxide to form 4-ethoxyphenol. This compound is then reacted with 3-chloro-1,2-propanediol to form 3-(4-ethoxyphenoxy)-2-hydroxypropyl ether. The final step involves the reaction of 3-(4-ethoxyphenoxy)-2-hydroxypropyl ether with 2-methyl-4-nitroaniline to form N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide.
科学的研究の応用
N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide has been the subject of several scientific studies investigating its potential use in treating chronic pain. One study found that N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide was effective in reducing pain in patients with post-herpetic neuralgia, a type of chronic pain that can occur after a shingles infection. Another study found that N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide was effective in reducing pain in patients with diabetic neuropathy, a type of nerve damage that can cause chronic pain.
特性
IUPAC Name |
N-[4-[[3-(4-ethoxyphenoxy)-2-hydroxypropyl]amino]-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-4-25-18-6-8-19(9-7-18)26-13-17(24)12-21-16-5-10-20(14(2)11-16)22-15(3)23/h5-11,17,21,24H,4,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOUXROCTXFOGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(CNC2=CC(=C(C=C2)NC(=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-N,N,2-trimethylpropanamide](/img/structure/B7429826.png)
![2-[1-[2-(2,5-Dichlorophenyl)sulfinylethyl]-3-hydroxypiperidin-3-yl]acetamide](/img/structure/B7429843.png)

![2-[(2-ethoxy-2-phenylacetyl)amino]-2-methyl-N-phenylpropanamide](/img/structure/B7429850.png)
![2-Ethyl-1-[4-(2-piperazin-1-ylethyl)piperazin-1-yl]butan-1-one](/img/structure/B7429855.png)
![1-[2-[1-[(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]ethyl]-4-fluorophenyl]piperidin-4-ol](/img/structure/B7429858.png)

![1-[(1-Ethyl-6-oxopiperidine-3-carbonyl)amino]-3-(4-methylsulfonylphenyl)urea](/img/structure/B7429870.png)
![1-[1-[(4-Acetamidophenyl)carbamothioyl]pyrrolidin-3-yl]triazole-4-carboxamide](/img/structure/B7429880.png)
![4-Amino-1-[3-(aminomethyl)-4-methylpiperidin-1-yl]-4-phenylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B7429889.png)
![3-(2-Amino-1-cyclopentylethyl)-1-methyl-1-[1-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethyl]urea;2,2,2-trifluoroacetic acid](/img/structure/B7429892.png)

![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)